Cas no 2229073-73-6 (tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
- 2229073-73-6
- EN300-1881504
- tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate
-
- インチ: 1S/C16H23NO5/c1-15(2,3)22-14(20)17(5)16(4,10-18)11-7-8-13(21-6)12(19)9-11/h7-10,19H,1-6H3
- InChIKey: SKZHNYLPIQJMPW-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=CC(=C(C=1)O)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.15762283g/mol
- どういたいしつりょう: 309.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 76.1Ų
tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881504-0.25g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1881504-2.5g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1881504-5.0g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1881504-10g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1881504-0.05g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1881504-10.0g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1881504-1g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1881504-0.5g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1881504-1.0g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1881504-0.1g |
tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229073-73-6 | 0.1g |
$1157.0 | 2023-09-18 |
tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229073-73-6)
The compound tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229073-73-6) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a tert-butyl group, a 3-hydroxy-4-methoxyphenyl moiety, and a N-methylcarbamate functional group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly interested in this molecule due to its unique properties, which align with current trends in drug discovery and development.
One of the key reasons for the growing interest in tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate is its potential role in targeting enzymes and receptors involved in metabolic pathways. The presence of the hydroxy and methoxy groups on the phenyl ring suggests possible antioxidant or anti-inflammatory activity, which is a hot topic in modern pharmacology. Additionally, the N-methylcarbamate moiety is often associated with enhanced bioavailability and stability, making this compound a promising candidate for further study.
In the context of AI-driven drug discovery, compounds like CAS No. 2229073-73-6 are frequently analyzed using computational models to predict their interactions with biological targets. This aligns with the increasing demand for machine learning in chemistry, a trend that has gained traction in recent years. Researchers are leveraging tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to explore the potential applications of this compound, addressing common search queries such as "how to predict drug efficacy using computational methods."
The synthesis of tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization. This process is of particular interest to synthetic chemists who are exploring green chemistry alternatives to reduce waste and improve efficiency. Questions like "what are the latest advancements in sustainable synthesis?" often lead to discussions about compounds like this, where optimizing reaction conditions is critical.
From a commercial perspective, CAS No. 2229073-73-6 is gaining attention as a building block for peptide mimetics and small-molecule therapeutics. Its structural features make it suitable for modifying peptide backbones, a technique widely used in the development of targeted therapies. This aligns with the surge in searches for "next-generation drug delivery systems" and "precision medicine," highlighting the compound's relevance in cutting-edge research.
In summary, tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate represents a fascinating area of study at the intersection of organic chemistry, pharmacology, and computational science. Its potential applications in drug design, enzyme inhibition, and biomolecular interactions make it a compound worth watching in the coming years. As the scientific community continues to explore its properties, this molecule may well become a cornerstone in the development of novel therapeutic agents.
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